molecular formula C18H19N3O2S B2601796 N-(3-(methylthio)phenyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide CAS No. 1286711-71-4

N-(3-(methylthio)phenyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide

Cat. No. B2601796
CAS RN: 1286711-71-4
M. Wt: 341.43
InChI Key: COTPJWADRGMEEZ-UHFFFAOYSA-N
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Description

“N-(3-(methylthio)phenyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide” is a chemical compound with the molecular formula C18H19N3O2S . It contains several functional groups, including an amide group (-CONH2), a methylthio group (-SCH3), and a phenyl group (C6H5). The presence of these functional groups suggests that this compound might have interesting chemical and biological properties.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and the nature of its functional groups .

Scientific Research Applications

Antimicrobial and Antifungal Applications

A series of compounds, including thiazolidin-4-one derivatives and mercaptobenzimidazole derivatives, have been synthesized to explore their antimicrobial and antifungal properties. These compounds have shown significant in vitro activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains such as Aspergillus niger and Candida albicans. The studies suggest a promising avenue for the development of new antimicrobial and antifungal agents, which could be relevant to the research on N-(3-(methylthio)phenyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide (Baviskar et al., 2013); (Devi et al., 2022).

Anticancer Applications

Research on derivatives of thiazole and benzimidazole has indicated potential anticancer applications. These compounds were tested against various cancer cell lines, including human lung adenocarcinoma cells, and showed selective cytotoxicity. This highlights the importance of structural modification in enhancing the anticancer activity of these compounds, which could inform research into similar applications for N-(3-(methylthio)phenyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide (Evren et al., 2019).

Anti-inflammatory Applications

The synthesis of novel compounds with anti-inflammatory activity has been reported, with some derivatives showing significant activity in in vitro and in vivo models. This suggests the potential for the development of new anti-inflammatory agents based on the modification of the chemical structure of compounds like N-(3-(methylthio)phenyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide, highlighting the importance of further research in this area (Sunder & Maleraju, 2013).

properties

IUPAC Name

N-(3-methylsulfanylphenyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-24-16-9-5-6-14(12-16)19-17(22)13-20-10-11-21(18(20)23)15-7-3-2-4-8-15/h2-9,12H,10-11,13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTPJWADRGMEEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CN2CCN(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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